molecular formula C10H10O2S B13859918 2-Ethoxybenzo[b]thiophen-4-ol

2-Ethoxybenzo[b]thiophen-4-ol

Cat. No.: B13859918
M. Wt: 194.25 g/mol
InChI Key: MYMPQNOSOMLURD-UHFFFAOYSA-N
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Description

2-Ethoxybenzo[b]thiophen-4-ol is a chemical compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol. . The compound is characterized by its unique structure, which includes a thiophene ring fused with a benzene ring and an ethoxy group attached to the second carbon atom.

Preparation Methods

The synthesis of 2-Ethoxybenzo[b]thiophen-4-ol can be achieved through various synthetic routes. One common method involves the condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-Ethoxybenzo[b]thiophen-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-Ethoxybenzo[b]thiophen-4-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, particularly as an impurity in Donepezil, which is used to treat Alzheimer’s disease. The compound’s unique structure also makes it a subject of interest in the development of new drugs and therapeutic agents. In industry, it may be used in the production of materials with specific properties, such as corrosion inhibitors or organic semiconductors .

Mechanism of Action

The mechanism of action of 2-Ethoxybenzo[b]thiophen-4-ol is closely related to its role as an impurity in Donepezil. Donepezil works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, Donepezil increases the levels of acetylcholine, which helps improve cognitive function in patients with Alzheimer’s disease. The specific molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact with similar targets as Donepezil.

Comparison with Similar Compounds

2-Ethoxybenzo[b]thiophen-4-ol can be compared with other thiophene derivatives, such as 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol and 3-((λ3-Oxidanylidene)(propylamino)methyl)-2-ethoxybenzo[e]-[1,2]oxaphosphinine-2-oxide . These compounds share similar structural features, such as the thiophene ring, but differ in their functional groups and overall molecular structure. The uniqueness of this compound lies in its specific ethoxy and hydroxyl groups, which contribute to its distinct chemical and pharmacological properties.

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

2-ethoxy-1-benzothiophen-4-ol

InChI

InChI=1S/C10H10O2S/c1-2-12-10-6-7-8(11)4-3-5-9(7)13-10/h3-6,11H,2H2,1H3

InChI Key

MYMPQNOSOMLURD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=CC=C2S1)O

Origin of Product

United States

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